Superior Cytotoxic Selectivity Index: Chalepensin vs. Rutamarin and Graveolin Against L5178Y-R Lymphoma
In a direct head-to-head comparison of three major Ruta chalepensis coumarins tested in the same MTT assay, chalepensin (CHL) demonstrated a 2.48-fold higher selectivity index than rutamarin (RTM) and a 7.03-fold higher selectivity index than graveolin (GRV) against L5178Y-R murine lymphoma cells relative to normal human peripheral blood mononuclear cells (PBMC). Specifically, the selectivity index (SI = IC₅₀ PBMC / IC₅₀ L5178Y-R) for chalepensin was 24.76, compared to 9.98 for rutamarin and 3.52 for graveolin [1]. This differential selectivity directly impacts procurement decisions for studies requiring tumor-specific cytotoxicity with reduced off-target effects on normal immune cells [1].
| Evidence Dimension | Cytotoxic Selectivity Index (SI = IC₅₀ normal PBMC / IC₅₀ L5178Y-R lymphoma cells) |
|---|---|
| Target Compound Data | Chalepensin: IC₅₀ = 9.15 µg/mL; SI = 24.76 |
| Comparator Or Baseline | Rutamarin: IC₅₀ = 15.13 µg/mL; SI = 9.98 // Graveolin: IC₅₀ = 45.08 µg/mL; SI = 3.52 |
| Quantified Difference | Chalepensin SI 24.76 vs. Rutamarin 9.98 (2.48× higher) vs. Graveolin 3.52 (7.03× higher) |
| Conditions | MTT reduction assay; L5178Y-R murine lymphoma cell line; selectivity determined against human PBMC; 2023 study |
Why This Matters
For oncology-focused procurement, chalepensin's 7-fold selectivity advantage over graveolin translates to significantly lower cytotoxicity toward normal immune cells at equivalent tumor-killing concentrations, making it the rational choice for in vitro lymphoma studies requiring a defined safety margin.
- [1] Elizondo-Luévano JH, Quintanilla-Licea R, Verde-Star MJ, et al. Cytotoxic, Anti-Hemolytic, and Antioxidant Activities of Ruta chalepensis L. (Rutaceae) Extract, Fractions, and Isolated Compounds. Plants. 2023;12(11):2203. doi:10.3390/plants12112203 View Source
